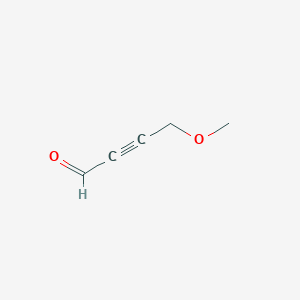
1H-1,2,3-Triazole-4,5-dicarboxylic acid
描述
1H-1,2,3-Triazole-4,5-dicarboxylic acid is an organic compound with the molecular formula C4H3N3O4. It is a member of the triazole family, which are five-membered ring compounds containing three nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .
作用机制
Target of Action
The primary target of 1H-1,2,3-Triazole-4,5-dicarboxylic acid (TADA) is aluminum ions (Al³⁺) . The compound has been used to develop a highly selective, sensitive, and rapid colorimetric system for Al³⁺ ion detection .
Mode of Action
TADA interacts with its target, Al³⁺, through a process known as "interparticle cross-linking mechanism" . This interaction results in the induced aggregation of TADA-modified gold nanoparticles (TADA–AuNPs), which are prepared by sodium citrate reduction of chloroauric acid and then capped with a TADA ligand . The large number of carboxyl groups present on the surface of TADA–AuNPs gives it a specific and strong targeting force to Al³⁺ .
Biochemical Pathways
It’s known that tada and similar n-heterocyclic carboxylic ligands have been widely used as multifunctional linkers to construct numerous coordination polymers (cps) with various architectures and interesting properties such as gas storage and separation, luminescence, catalysis, and magnetism .
Result of Action
The primary result of TADA’s action is the detection of Al³⁺ ions. The colorimetric sensor developed using TADA–AuNPs exhibits outstanding time efficiency, selectivity, and sensitivity for Al³⁺ detection . The detection limits of this sensor obtained via UV-vis and the naked eye were 15 nM and 1.5 μM, respectively .
Action Environment
The performance of the colorimetric method using TADA–AuNPs is influenced by several environmental factors, including the molar ratio of sodium citrate to chloroauric acid, TADA–AuNPs concentration, pH range, and detection time . The optimal detection conditions for Al³⁺ ions were a sodium citrate/chloroauric acid molar ratio of 6.4:1, 0.1 mM of TADA–AuNPs concentration, a pH range of 4–10, and a detection time of 90 seconds .
准备方法
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization reaction of diaminomaleonitrile . Another method includes the refluxing of 4,5-dicarboxylic acid-1,2,3-triazole in absolute methanol with sulfuric acid as a catalyst . The reaction conditions typically involve heating and subsequent neutralization with sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1H-1,2,3-Triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives .
科学研究应用
1H-1,2,3-Triazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
1H-1,2,3-Triazole-4,5-dicarboxylic acid can be compared with other similar compounds such as:
4,5-Imidazoledicarboxylic acid: This compound has a similar structure but differs in the position of nitrogen atoms, which affects its reactivity and applications.
4,5-Dicyano-1,2,3-triazole: This derivative is used as a precursor for energetic materials and has different chemical properties due to the presence of cyano groups.
Uniqueness: this compound is unique due to its dual carboxylic acid groups, which enhance its ability to form coordination complexes and participate in various chemical reactions .
Similar Compounds
- 4,5-Imidazoledicarboxylic acid
- 4,5-Dicyano-1,2,3-triazole
- 1H-1,2,4-Triazole-3,5-dicarboxylic acid
属性
IUPAC Name |
2H-triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3(9)1-2(4(10)11)6-7-5-1/h(H,8,9)(H,10,11)(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOEYRGARRRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-95-6 | |
| Record name | 1,2,3-Triazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Triazole-4,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 1,2,3-Triazole-4,5-dicarboxylic acid?
A1: The molecular formula of 1,2,3-Triazole-4,5-dicarboxylic acid is C4H3N3O4, and its molecular weight is 157.09 g/mol.
Q2: What are the characteristic spectroscopic features of H3TDA?
A2: H3TDA can be characterized using techniques like infrared (IR) spectroscopy. The presence of carboxylic acid groups is indicated by characteristic stretches in the IR spectrum. [, , , , ]
Q3: What are the common coordination modes of H3TDA in metal complexes?
A3: H3TDA exhibits diverse coordination modes, acting as a bridging ligand through its carboxylate groups and nitrogen atoms. It can coordinate to metal ions in various ways, including monodentate, bidentate, and tridentate modes, leading to the formation of diverse structural motifs in coordination polymers. [, , , , , ]
Q4: How does the choice of metal ion influence the structure of H3TDA-based coordination polymers?
A4: The size, charge, and coordination preferences of the metal ion play a crucial role in dictating the final structure of the coordination polymer. Different metal ions can lead to distinct coordination geometries and packing arrangements, resulting in diverse network topologies. [, , , , , , ]
Q5: What are the advantages of using H3TDA as a building block for MOFs and coordination polymers?
A5: H3TDA's rigid structure, multiple coordination sites, and ability to form strong bonds with metal ions make it a desirable building block for constructing stable and robust MOFs and coordination polymers. [, , , , ]
Q6: What types of network structures have been reported for H3TDA-based coordination polymers?
A6: H3TDA has been used to construct a variety of network structures, including 1D chains, 2D layered structures, and 3D frameworks. The specific topology depends on factors like the metal ion, reaction conditions, and presence of auxiliary ligands. [, , , , , , , ]
Q7: Have any H3TDA-based materials demonstrated potential for gas sorption applications?
A7: Yes, some H3TDA-based MOFs exhibit permanent porosity and have shown promising gas sorption properties. For example, a cadmium-based MOF with H3TDA ligands displayed gas adsorption capabilities. []
Q8: Are there any examples of H3TDA-based materials exhibiting luminescence?
A8: Yes, certain H3TDA complexes, particularly those containing lanthanide ions, have displayed luminescent properties, making them potentially useful in areas like sensing and display technologies. [, , ]
Q9: Have any H3TDA-based materials been investigated for their magnetic properties?
A9: Yes, several studies have investigated the magnetic properties of H3TDA-based coordination polymers, particularly those incorporating transition metal or lanthanide ions. These materials have shown diverse magnetic behaviors, including antiferromagnetism and spin-canting. [, , , , ]
Q10: Can H3TDA-based materials act as heterogeneous catalysts?
A10: Research suggests that H3TDA-based coordination polymers, especially those with coordinatively unsaturated metal sites, can potentially function as heterogeneous catalysts. One study demonstrated the catalytic activity of scandium compounds with H3TDA in cyanosilylation reactions. []
Q11: How does the incorporation of auxiliary ligands along with H3TDA affect the properties of the resulting materials?
A11: Introducing auxiliary ligands can significantly influence the structural diversity and properties of H3TDA-based materials. By controlling the length and functionality of these ligands, researchers can tune the pore size, shape, and functionality of the resulting frameworks. This can impact properties like gas sorption capacity, catalytic activity, and magnetic behavior. [, , , ]
Q12: What is known about the stability of H3TDA-based coordination polymers under various conditions?
A12: The stability of these materials is influenced by factors like the metal ion, network structure, and environmental conditions. Some H3TDA-based coordination polymers have shown good thermal stability, decomposing at temperatures above 300 °C. []
Q13: What analytical techniques are commonly employed to characterize H3TDA and its complexes?
A13: Common techniques include:
- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure and coordination environment of the metal ions. [, , , , , , , , , , , , , ]
- Powder X-ray diffraction: This method helps to identify the crystalline phases present in the material and assess its purity. [, , , ]
- Elemental analysis: This technique confirms the elemental composition of the synthesized compound. [, , , , , , , ]
- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in the ligand and the coordination mode of the carboxylate groups. [, , , , , , ]
- Thermogravimetric analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing information about the thermal stability and decomposition behavior of the material. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)
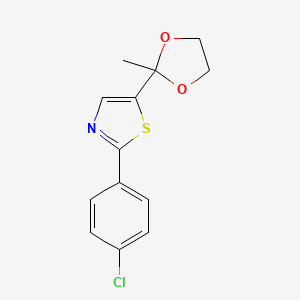


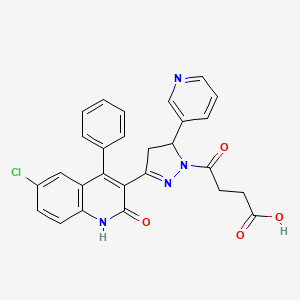



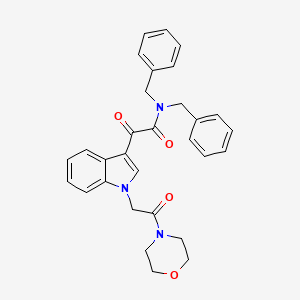
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)
![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
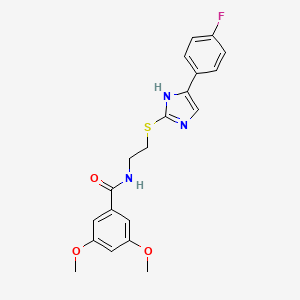
![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)
